molecular formula C23H27N3O B2566651 [4-(tert-butyl)phenyl][4-(1H-indol-4-yl)piperazino]methanone CAS No. 256458-53-4

[4-(tert-butyl)phenyl][4-(1H-indol-4-yl)piperazino]methanone

Cat. No.: B2566651
CAS No.: 256458-53-4
M. Wt: 361.489
InChI Key: SQKAKDPZKGGJJG-UHFFFAOYSA-N
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Description

[4-(tert-butyl)phenyl][4-(1H-indol-4-yl)piperazino]methanone: is a complex organic compound that features a combination of a tert-butylphenyl group and an indolylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(tert-butyl)phenyl][4-(1H-indol-4-yl)piperazino]methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling. One common method involves the reaction of 4-(tert-butyl)benzoyl chloride with 4-(1H-indol-4-yl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-(tert-butyl)phenyl][4-(1H-indol-4-yl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and exerting biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(tert-butyl)phenyl derivatives: Compounds with similar phenyl groups but different substituents on the indole or piperazine rings.

    Indole derivatives: Compounds with variations in the indole structure, such as different substituents on the indole ring.

Uniqueness:

  • The combination of a tert-butylphenyl group with an indolylpiperazino group provides unique steric and electronic properties.
  • This compound’s specific structure allows for unique interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-23(2,3)18-9-7-17(8-10-18)22(27)26-15-13-25(14-16-26)21-6-4-5-20-19(21)11-12-24-20/h4-12,24H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKAKDPZKGGJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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